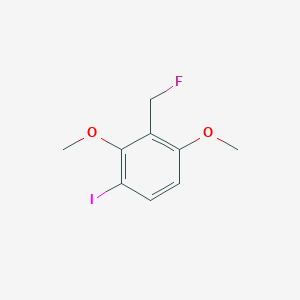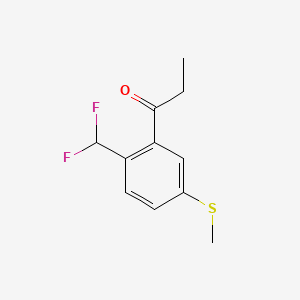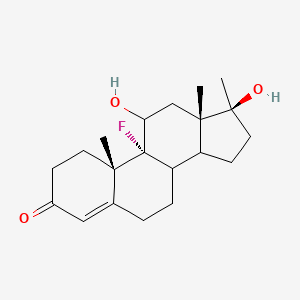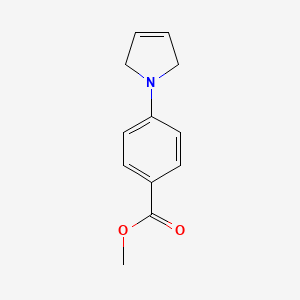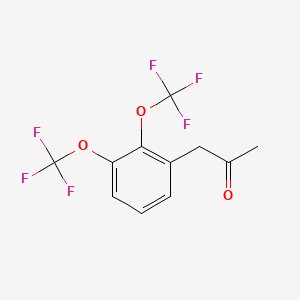
1-(2,3-Bis(trifluoromethoxy)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Bis(trifluoromethoxy)phenyl)propan-2-one is an organic compound characterized by the presence of trifluoromethoxy groups attached to a phenyl ring.
Métodos De Preparación
The synthesis of 1-(2,3-Bis(trifluoromethoxy)phenyl)propan-2-one typically involves aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, electrophilic trifluoromethylation, and asymmetric trifluoromethylation . These methods ensure the incorporation of trifluoromethoxy groups into the phenyl ring, which is crucial for the compound’s unique properties. Industrial production methods often involve the use of specialized catalysts and controlled reaction conditions to achieve high yields and purity .
Análisis De Reacciones Químicas
1-(2,3-Bis(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(2,3-Bis(trifluoromethoxy)phenyl)propan-2-one has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(2,3-Bis(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets, such as proteins or enzymes, in biological systems. The trifluoromethoxy groups enhance the compound’s binding affinity to these targets, leading to the activation or inhibition of specific biochemical pathways . This interaction can result in various physiological effects, depending on the nature of the target and the biological context.
Comparación Con Compuestos Similares
1-(2,3-Bis(trifluoromethoxy)phenyl)propan-2-one can be compared with other similar compounds, such as:
1-(3-(trifluoromethyl)phenyl)-2-propanone: This compound also contains trifluoromethyl groups but lacks the additional trifluoromethoxy groups, resulting in different chemical properties and applications.
N1,N2-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine: This compound features a hydrazine core with trifluoromethoxy groups, which imparts distinct reactivity and uses in organic synthesis.
The uniqueness of this compound lies in its dual trifluoromethoxy substitution, which enhances its chemical stability and reactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C11H8F6O3 |
|---|---|
Peso molecular |
302.17 g/mol |
Nombre IUPAC |
1-[2,3-bis(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C11H8F6O3/c1-6(18)5-7-3-2-4-8(19-10(12,13)14)9(7)20-11(15,16)17/h2-4H,5H2,1H3 |
Clave InChI |
IFEWAZNSHGLQIP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=C(C(=CC=C1)OC(F)(F)F)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


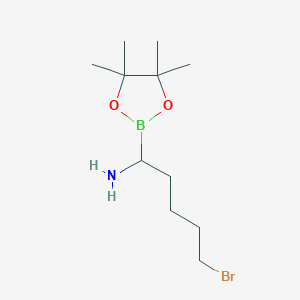
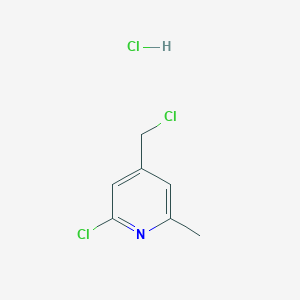
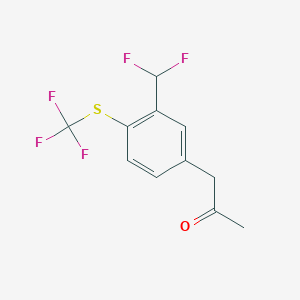

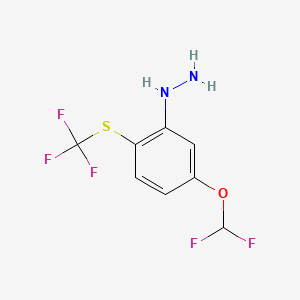

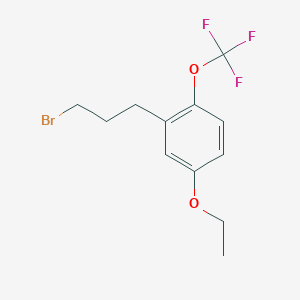
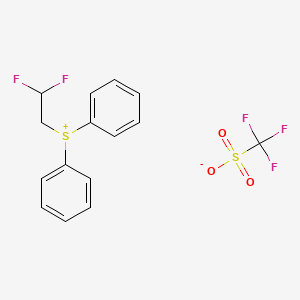
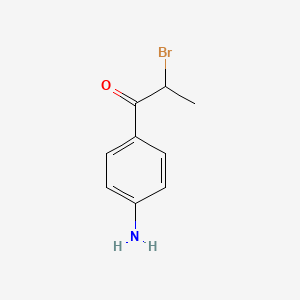
![(S)-2-(7-Azaspiro[3.5]nonan-1-yl)isoindoline-1,3-dione](/img/structure/B14059258.png)
